2-hydroxy-N-methoxyquinoline-4-carboxamide
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Overview
Description
2-Hydroxy-N-methoxyquinoline-4-carboxamide is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are significant due to their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-methoxyquinoline-4-carboxamide typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the reaction of 2-hydroxyquinoline with methoxyamine in the presence of a coupling agent to form the desired carboxamide. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-methoxyquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered functional groups.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
2-Hydroxy-N-methoxyquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential as an antioxidant and its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-methoxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit translation elongation factor 2, affecting protein synthesis in cells .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylquinoline: Known for its antioxidant properties.
3-Hydroxyquinoline-4-carboxylic acid: Studied for its potential therapeutic effects.
4-Hydroxyquinoline: Used in various medicinal applications.
Uniqueness
2-Hydroxy-N-methoxyquinoline-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
N-methoxy-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C11H10N2O3/c1-16-13-11(15)8-6-10(14)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,14)(H,13,15) |
InChI Key |
QACUANWYYQITCG-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Origin of Product |
United States |
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